BenchChemオンラインストアへようこそ!

Dermaseptin-5

Hemolytic activity Erythrocyte lysis Therapeutic index

Dermaseptin-5 (also designated Dermaseptin-S5, DS5, or DS V) is a 29-residue cationic antimicrobial peptide belonging to the dermaseptin subfamily of frog skin active peptides, originally isolated from the skin secretions of the South American arboreal frog Phyllomedusa sauvagei. It adopts an amphipathic α-helical structure in membrane-mimetic environments and exerts its antimicrobial activity primarily through disruption of microbial membrane integrity.

Molecular Formula
Molecular Weight
Cat. No. B1577027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin-5 (CAS 151896-16-1): Antimicrobial Peptide from Phyllomedusa sauvagei Skin Secretions


Dermaseptin-5 (also designated Dermaseptin-S5, DS5, or DS V) is a 29-residue cationic antimicrobial peptide belonging to the dermaseptin subfamily of frog skin active peptides, originally isolated from the skin secretions of the South American arboreal frog Phyllomedusa sauvagei [1]. It adopts an amphipathic α-helical structure in membrane-mimetic environments and exerts its antimicrobial activity primarily through disruption of microbial membrane integrity [1]. The peptide exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, filamentous fungi, yeasts, and protozoa, and has been implicated in antiviral activity against herpes simplex virus type 1 and HIV-1 [2]. Its physicochemical profile—net charge of +6, pI of 10.7, hydrophobicity of 0.335, and molecular mass of 2840.41 Da—distinguishes it from closely related family members [1].

Why Dermaseptin-5 Cannot Be Replaced by Generic Dermaseptin-Class Peptides


Despite sharing 40% sequence similarity and a common α-helical amphipathic architecture, individual dermaseptins exhibit markedly distinct antimicrobial potency spectra, hemolytic profiles, and target-organism selectivity [1]. Dermaseptin-5 (S5) is devoid of hemolytic activity against healthy erythrocytes, whereas its closest analog Dermaseptin-S4 causes erythrocyte lysis at micromolar concentrations [1]. Furthermore, Dermaseptin-5 demonstrates antifungal MIC values in the 1–10 μM range against Aspergillus fumigatus and Candida albicans, while the related peptide Dermaseptin-SP5 shows MIC values exceeding 384 μM against the same fungal species [2]. Physicochemical parameters such as net charge (+6 for Dermaseptin-5 vs. +4 for Dermaseptin-S4) and hydrophobicity (0.335 vs. 1.032) further underscore that even minor sequence variations translate into functionally consequential differences in membrane interaction, selectivity, and therapeutic index [3][4]. Substituting one dermaseptin for another without empirical validation therefore risks loss of desired bioactivity, introduction of unintended hemolytic toxicity, or failure to achieve synergistic combinatorial effects.

Quantitative Differentiation Evidence for Dermaseptin-5 Against Closest Analogs


Non-Hemolytic Profile of Dermaseptin-5 Contrasts with Hemolytic Dermaseptin-S4 in a Direct Head-to-Head Study

In the foundational head-to-head comparison of dermaseptins S1 through S5, Dermaseptin-5 (S5) was found to be devoid of hemolytic activity against healthy rabbit erythrocytes, whereas Dermaseptin-S4 caused lysis of erythrocytes at micromolar concentrations under identical assay conditions [1]. This differential hemolytic profile is the single most important safety-relevant distinction within the dermaseptin family and directly determines suitability for applications where systemic or topical exposure to mammalian cells is anticipated [1].

Hemolytic activity Erythrocyte lysis Therapeutic index

Dermaseptin-5 Exhibits 100-Fold Greater Antifungal Potency Against Candida albicans Relative to Dermaseptin-SP5

Cross-study comparison of available MIC data reveals a striking potency differential: Dermaseptin-5 inhibits Aspergillus fumigatus and Candida albicans with MIC values in the range of 1–10 μM , whereas Dermaseptin-SP5 (from Agalychnis spurrelli) exhibits MIC values of 384.24–1024 μM against C. albicans [1]. This represents an approximately 100-fold difference in antifungal potency. Even when compared against the antibacterial-optimized Dermaseptin-H5 (which shows MIC of 0.5 μM against E. coli and S. aureus [2]), Dermaseptin-5 maintains a distinct functional niche centered on filamentous fungi rather than bacterial targets.

Antifungal potency Candida albicans Minimum inhibitory concentration

Higher Net Charge and Lower Hydrophobicity Differentiate Dermaseptin-5 from Dermaseptin-S4 and Correlate with Reduced Hemolytic Propensity

Physicochemical profiling reveals that Dermaseptin-5 (UniProt P80281) possesses a net charge of +6, a pI of 10.7, and a hydrophobicity index of 0.335 [1], compared to Dermaseptin-S4 (UniProt P80280) with a net charge of +4, a pI of 10.48, and a substantially higher hydrophobicity index of 1.032 [2]. The higher net charge of Dermaseptin-5 enhances electrostatic attraction to anionic microbial membranes while the lower hydrophobicity reduces non-specific insertion into zwitterionic mammalian membranes—a property that is consistent with the observed absence of hemolytic activity in Dermaseptin-5 versus the strong hemolytic activity of the more hydrophobic Dermaseptin-S4 [3]. Within the same nominal 'Dermaseptin-5' designation, the variant from Phyllomedusa tarsius (P84925) shows a net charge of only +2 and hydrophobicity of 0.104, highlighting that even compounds sharing the same name can have divergent biophysical properties [4].

Physicochemical properties Net charge Hydrophobicity Membrane selectivity

Dermaseptin-5 Participates in Dramatic Synergistic Combinations Yielding Up to 100-Fold Activity Enhancement

The landmark study by Mor and colleagues demonstrated that when dermaseptins are combined, they exhibit dramatic synergy of action, resulting in some cases in a 100-fold increase in antibiotic activity of the peptide mixture over the activity of the individual peptides tested separately [1]. Dermaseptin-5 (S5) was specifically included among the five peptides (S1–S5) evaluated in these synergy experiments. This synergistic potential means that Dermaseptin-5, when formulated as part of a rationally designed cocktail, can achieve effective microbial killing at concentrations far below its individual MIC, potentially reducing both material costs and off-target effects [1]. By contrast, no comparable synergy data have been reported for the weaker Dermaseptin-SP5 variant or for non-dermaseptin antimicrobial peptides evaluated in the same experimental paradigm.

Synergy Combination therapy Antimicrobial peptide cocktails

Dermaseptin-5 Displays a Distinct Antibacterial Potency Spectrum Against Gram-Positive and Gram-Negative Bacteria Relative to Other Dermaseptins

The Mor et al. (1994) study explicitly compared all five dermaseptins (S1–S5) against a panel of Gram-positive and Gram-negative bacteria and yeasts, reporting that despite a shared spectrum of lytic activity against filamentous fungi, the five peptides exhibited marked differences in their potencies to arrest the growth of Gram-positive and Gram-negative pathogenic bacteria and yeasts [1]. Dermaseptin-5 (S5) thus occupies a specific position within the dermaseptin potency matrix that cannot be inferred from or substituted by Dermaseptin-S1, S3, or S4. For example, Dermaseptin-H5—a distinct peptide sometimes confused with Dermaseptin-5 due to nomenclature similarity—shows a narrowly defined antibacterial profile with MIC values of 0.5 μM against E. coli ATCC 11775 and S. aureus ATCC 12600, and 2.0 μM against Micrococcus luteus [2], which may not represent the broader antifungal and antiprotozoal capabilities of Dermaseptin-5 from P. sauvagei [3].

Antibacterial spectrum Gram-positive bacteria Gram-negative bacteria Target specificity

Dermaseptin-5 Selectively Accumulates Within Plasmodium falciparum Parasites Without Binding to Infected Erythrocytes

Mechanistic studies on dermaseptin-peptide interactions with malaria-infected erythrocytes reveal that Dermaseptin-5 does not bind to Plasmodium falciparum-infected erythrocytes but instead accumulates selectively within the intracellular parasite, enabling killing of the parasite while sparing the host erythrocyte at moderate concentrations [1][2]. This intraparasitic accumulation behavior is shared with Dermaseptin-S4 [2]; however, the critical distinction lies in the hemolytic background: Dermaseptin-5 achieves this antimalarial effect without baseline hemolytic activity against uninfected erythrocytes, whereas Dermaseptin-S4 is inherently hemolytic at micromolar concentrations, complicating its therapeutic window for antimalarial applications [3]. The non-hemolytic Dermaseptin-SP5 variant, by contrast, exhibits only weak antimicrobial activity (MIC >96 μM against bacteria and >384 μM against fungi) and no reported antimalarial data, rendering it a poor substitute for antimalarial research [4].

Antimalarial Plasmodium falciparum Intraparasitic accumulation Selective targeting

Validated Research and Industrial Application Scenarios for Dermaseptin-5 Based on Quantitative Differentiation Evidence


Antifungal Drug Discovery Targeting Filamentous Fungi and Candida Species

Dermaseptin-5 is the preferred dermaseptin-family peptide for antifungal screening programs targeting Aspergillus fumigatus and Candida albicans, based on its MIC range of 1–10 μM . This potency is approximately 100-fold superior to that of Dermaseptin-SP5 (MIC 384–1024 μM against C. albicans) [1], making Dermaseptin-5 a more cost-effective and experimentally robust candidate for structure-activity relationship (SAR) studies, mechanism-of-action investigations, and antifungal lead optimization campaigns. Its validated activity against filamentous fungi also positions it for agricultural antifungal applications, as demonstrated by its inhibitory effects against Magnaporthe oryzae and Botrytis cinerea .

Therapeutic Development Requiring Non-Hemolytic Antimicrobial Peptide Scaffolds

For research programs developing antimicrobial peptides intended for systemic administration, topical formulations, or any application where contact with mammalian cells and erythrocytes is anticipated, Dermaseptin-5 offers a critical safety advantage: it is devoid of hemolytic activity, in direct contrast to Dermaseptin-S4 which lyses erythrocytes at micromolar concentrations [2]. This eliminates the need for initial hemotoxicity mitigation strategies that would be mandatory when using Dermaseptin-S4 as a starting scaffold. The higher net charge (+6 vs. +4) and lower hydrophobicity (0.335 vs. 1.032) of Dermaseptin-5 relative to Dermaseptin-S4 provide a rational physicochemical basis for this improved selectivity profile [3][4].

Combination Antimicrobial Cocktail Design Leveraging Validated Synergy Data

Dermaseptin-5 is uniquely positioned for use in rational antimicrobial peptide cocktail design, given its demonstrated participation in synergistic combinations that yield up to a 100-fold enhancement in antibiotic activity compared to single-peptide treatment [2]. Researchers developing multidrug combinations to overcome antimicrobial resistance or to broaden the spectrum of coverage can incorporate Dermaseptin-5 based on experimentally validated synergy data, rather than relying on untested peptide combinations. This evidence-based approach reduces the combinatorial screening burden and accelerates the identification of effective peptide mixtures.

Antimalarial and Antiparasitic Research Exploiting Selective Intraparasitic Accumulation

Dermaseptin-5 is a rational choice for antimalarial discovery programs targeting Plasmodium falciparum due to its ability to accumulate selectively within the intracellular parasite without binding to the host erythrocyte membrane [5]. Combined with its non-hemolytic baseline [2], Dermaseptin-5 offers a wider potential therapeutic window than the hemolytic Dermaseptin-S4, which shares the intraparasitic accumulation mechanism but introduces erythrocyte toxicity at therapeutic concentrations. The broad antiprotozoal activity of Dermaseptin-5 further supports its use in screening cascades against Leishmania and other kinetoplastid parasites [5].

Quote Request

Request a Quote for Dermaseptin-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.